Regioisomeric Selectivity in Insecticidal vs. Fungicidal Activity
In a comparative study of pyrazole carboxamides bearing an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton, pyrazole-5-carboxamide derivatives (4a series) exhibited higher insecticidal activity against piercing-sucking pests, whereas pyrazole-4-carboxamide derivatives (4b series) demonstrated stronger fungicidal activity [1]. Specifically, compound 4a-14 retained activity comparable to the commercial insecticide tolfenpyrad against Plutella xylostella and Frankliniella occidentalis, while showing superior efficacy against Aphis craccivora and Nilaparvata lugens [1]. This regioisomer-dependent activity divergence confirms that the 5-carboxamide substitution pattern is non-interchangeable for insecticidal applications.
| Evidence Dimension | Insecticidal activity spectrum (pest species susceptibility) |
|---|---|
| Target Compound Data | Pyrazole-5-carboxamide derivative 4a-14: active against Lepidoptera, Thysanoptera, and piercing-sucking pests |
| Comparator Or Baseline | Pyrazole-4-carboxamide derivative 4b series: predominantly fungicidal; lower insecticidal activity |
| Quantified Difference | Qualitative activity shift; 4a series insecticidal, 4b series fungicidal |
| Conditions | In vivo greenhouse bioassays against multiple pest species |
Why This Matters
Procurement of the correct regioisomer (5-carboxamide) is critical for insecticide lead optimization programs targeting piercing-sucking pests; substitution with the 4-carboxamide isomer will yield a fungicidal profile instead.
- [1] Han Y, et al. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Frontiers in Chemistry. 2022;10:939324. DOI: 10.3389/fchem.2022.939324. View Source
